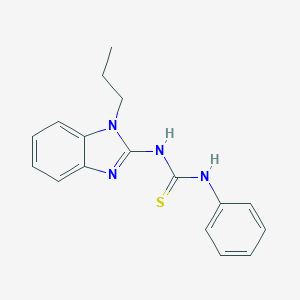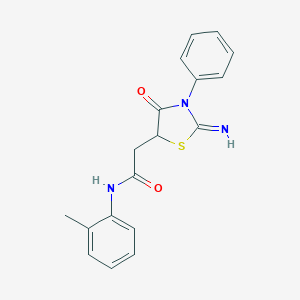
1-Phenyl-3-(1-propylbenzimidazol-2-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(1-propylbenzimidazol-2-yl)thiourea is a synthetic compound that has been studied for its potential applications in scientific research. It is a thiourea derivative that has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(1-propylbenzimidazol-2-yl)thiourea is not fully understood. It is believed to work by inhibiting the activity of enzymes involved in various metabolic pathways. It has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1-Phenyl-3-(1-propylbenzimidazol-2-yl)thiourea has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may have implications for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. It has also been shown to have antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics. In addition, it has been shown to have anti-inflammatory properties, which may have implications for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Phenyl-3-(1-propylbenzimidazol-2-yl)thiourea in lab experiments is its potential as a new antibiotic. Its antimicrobial and antifungal activities make it a potential candidate for the development of new antibiotics. Another advantage is its antioxidant properties, which may have implications for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. One limitation of using this compound in lab experiments is its limited availability. It is a synthetic compound that is not readily available commercially.
Future Directions
There are several future directions for the study of 1-Phenyl-3-(1-propylbenzimidazol-2-yl)thiourea. One direction is the development of new antibiotics based on this compound. Its antimicrobial and antifungal activities make it a potential candidate for the development of new antibiotics. Another direction is the study of its antioxidant properties and their implications for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesis Methods
The synthesis of 1-Phenyl-3-(1-propylbenzimidazol-2-yl)thiourea involves the reaction of 1-propylbenzimidazole-2-thiol with phenyl isothiocyanate. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is a white crystalline solid that can be purified by recrystallization.
Scientific Research Applications
1-Phenyl-3-(1-propylbenzimidazol-2-yl)thiourea has been studied for its potential applications in scientific research. It has been shown to have antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics. It has also been shown to have antioxidant properties, which may have implications for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.
properties
Molecular Formula |
C17H18N4S |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-phenyl-3-(1-propylbenzimidazol-2-yl)thiourea |
InChI |
InChI=1S/C17H18N4S/c1-2-12-21-15-11-7-6-10-14(15)19-16(21)20-17(22)18-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H2,18,19,20,22) |
InChI Key |
KTDQBYXWPBWQGR-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2N=C1NC(=S)NC3=CC=CC=C3 |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NC(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-Acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate](/img/structure/B228319.png)
![N-[4-acetyl-5-(6-nitro-1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228321.png)
![N-[3-oxo-3-[(2Z)-2-(2-oxo-1-propan-2-ylindol-3-ylidene)hydrazinyl]propyl]benzamide](/img/structure/B228323.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]pyridine-4-carboxamide](/img/structure/B228325.png)



![N-[4-acetyl-5-(4-oxo-4H-chromen-3-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228340.png)
![10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B228342.png)
![N-(3'-acetyl-6-methoxy-3,4-dihydro-2H,3'H-spiro[naphthalene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B228343.png)
![N-[4-(6-chloro-4-phenyl-2-quinolinyl)phenyl]acetamide](/img/structure/B228345.png)
![8-(3-Methoxyphenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228348.png)
![8-(4-Fluorophenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228350.png)
![4-(4-bromobenzoyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-{4-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B228359.png)